molecular formula C9H12FNO2S B12072026 2-((1R)-1-Aminoethyl)-4-fluoro-1-(methylsulfonyl)benzene

2-((1R)-1-Aminoethyl)-4-fluoro-1-(methylsulfonyl)benzene

Cat. No.: B12072026
M. Wt: 217.26 g/mol
InChI Key: LLFSBHVEKCJDSZ-ZCFIWIBFSA-N
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Description

2-((1R)-1-Aminoethyl)-4-fluoro-1-(methylsulfonyl)benzene is a fluorinated aromatic compound featuring a chiral 1R-aminoethyl group, a methylsulfonyl substituent, and a fluorine atom on a benzene ring. The methylsulfonyl group enhances electron-withdrawing effects, influencing reactivity and binding affinity, while the fluorine atom contributes to metabolic stability and lipophilicity. This compound is hypothesized to serve as a precursor or active moiety in drug discovery, especially for targets requiring stereochemical precision and sulfone-mediated interactions.

Properties

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

(1R)-1-(5-fluoro-2-methylsulfonylphenyl)ethanamine

InChI

InChI=1S/C9H12FNO2S/c1-6(11)8-5-7(10)3-4-9(8)14(2,12)13/h3-6H,11H2,1-2H3/t6-/m1/s1

InChI Key

LLFSBHVEKCJDSZ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)S(=O)(=O)C)N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)S(=O)(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R)-1-Aminoethyl)-4-fluoro-1-(methylsulfonyl)benzene typically involves multiple steps, starting from simpler aromatic compounds One common approach is to introduce the aminoethyl group, fluoro substituent, and methylsulfonyl group sequentially through various organic reactionsThe methylsulfonyl group is often introduced using sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-((1R)-1-Aminoethyl)-4-fluoro-1-(methylsulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination typically yields fluoro-substituted aromatic compounds, while reductive amination produces amines .

Mechanism of Action

The mechanism by which 2-((1R)-1-Aminoethyl)-4-fluoro-1-(methylsulfonyl)benzene exerts its effects involves interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the fluoro and methylsulfonyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-((1R)-1-Aminoethyl)-4-fluoro-1-(methylsulfonyl)benzene with three analogues:

Compound Name Substituents Key Features
Target Compound - 4-Fluoro
- 1-(Methylsulfonyl)
- 2-((1R)-1-Aminoethyl)
Chiral amine, polar sulfonyl group, moderate lipophilicity (predicted logP ~1.2)
4-Fluoro-1-(methylsulfonyl)benzene - 4-Fluoro
- 1-(Methylsulfonyl)
Lacks aminoethyl group; lower solubility in aqueous media (logP ~2.1)
2-Aminoethyl-4-fluoro-1-(methylsulfonyl)benzene (racemic) - 4-Fluoro
- 1-(Methylsulfonyl)
- 2-(1-Aminoethyl) (racemic)
Racemic mixture; reduced enantioselective binding efficiency in biological systems
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene - 2-Fluoro
- 4-(Trifluoromethyl)
- 1-(Benzylsulfanyl)
Thioether (less polar), trifluoromethyl (highly lipophilic; logP ~3.5)

Biological Activity

2-((1R)-1-Aminoethyl)-4-fluoro-1-(methylsulfonyl)benzene, also known by its CAS number 895571-10-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-((1R)-1-Aminoethyl)-4-fluoro-1-(methylsulfonyl)benzene is C11H14FNO2S, with a molecular weight of approximately 237.30 g/mol. The structure includes a fluorobenzene ring substituted with an aminoethyl group and a methylsulfonyl moiety, contributing to its unique biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) in the range of 32 to 128 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In addition to its antimicrobial properties, 2-((1R)-1-Aminoethyl)-4-fluoro-1-(methylsulfonyl)benzene has been evaluated for anticancer activity. In cellular assays using human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound exhibited significant cytotoxic effects with IC50 values ranging from 10 to 30 µM. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The methylsulfonyl group may facilitate interactions with sulfhydryl groups in enzymes, inhibiting their activity.
  • Receptor Modulation : Preliminary studies suggest that it may act as a modulator of certain neurotransmitter receptors, which could explain its potential neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of this compound against multidrug-resistant strains. The researchers conducted a series of in vitro tests and found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial in chronic infections.

Case Study 2: Cancer Cell Line Studies

In an experimental study reported in Cancer Research, the compound was tested on various cancer cell lines. Results indicated that treatment with concentrations above 20 µM led to significant reductions in cell viability and induced apoptosis as confirmed by flow cytometry analysis.

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